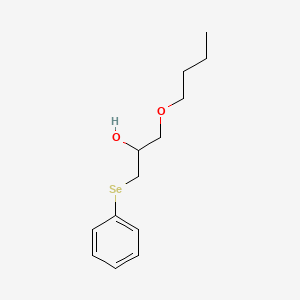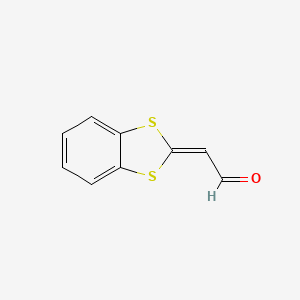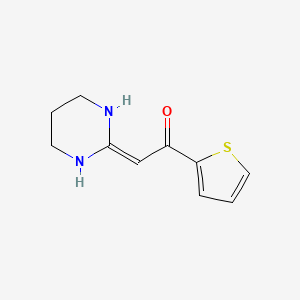![molecular formula C16H20Si B14409979 [([1,1'-Biphenyl]-4-yl)methyl](trimethyl)silane CAS No. 81309-60-6](/img/structure/B14409979.png)
[([1,1'-Biphenyl]-4-yl)methyl](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
([1,1’-Biphenyl]-4-yl)methylsilane is an organosilicon compound that features a biphenyl group attached to a trimethylsilyl group via a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-4-yl)methylsilane typically involves the reaction of 4-bromomethylbiphenyl with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for ([1,1’-Biphenyl]-4-yl)methylsilane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
([1,1’-Biphenyl]-4-yl)methylsilane can undergo various chemical reactions, including:
Oxidation: The methylene bridge can be oxidized to form a carbonyl group.
Reduction: The biphenyl group can be reduced under specific conditions.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as lithium aluminum hydride (LiAlH4) or Grignard reagents.
Major Products
Oxidation: Formation of silane.
Reduction: Formation of reduced biphenyl derivatives.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
([1,1’-Biphenyl]-4-yl)methylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its role in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which ([1,1’-Biphenyl]-4-yl)methylsilane exerts its effects is primarily through its ability to participate in various chemical reactions. The biphenyl group can interact with different molecular targets, while the trimethylsilyl group can influence the compound’s reactivity and stability. The methylene bridge serves as a flexible linker that allows for diverse chemical modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ([1,1’-Biphenyl]-4-yl)methylsilane
- ([1,1’-Biphenyl]-4-yl)methylsilane
- ([1,1’-Biphenyl]-4-yl)methylsilane
Uniqueness
([1,1’-Biphenyl]-4-yl)methylsilane is unique due to its specific combination of a biphenyl group and a trimethylsilyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
81309-60-6 |
|---|---|
Molekularformel |
C16H20Si |
Molekulargewicht |
240.41 g/mol |
IUPAC-Name |
trimethyl-[(4-phenylphenyl)methyl]silane |
InChI |
InChI=1S/C16H20Si/c1-17(2,3)13-14-9-11-16(12-10-14)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3 |
InChI-Schlüssel |
ZEUVFAZZSHIAND-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CC1=CC=C(C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


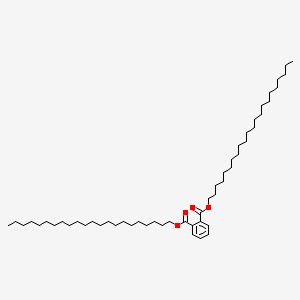
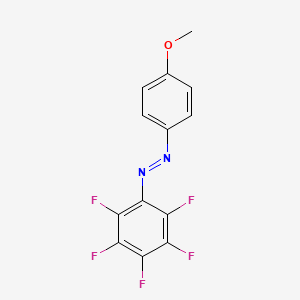
![5-Chloro-1-[(4-chlorophenoxy)methyl]pyrimidin-2(1H)-one](/img/structure/B14409919.png)
![Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]-](/img/structure/B14409926.png)
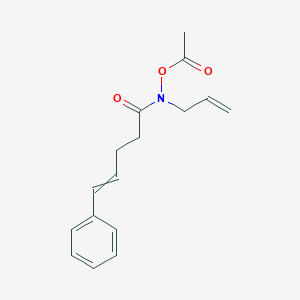


![5H-Cyclohepta[A]azulen-5-one](/img/structure/B14409944.png)
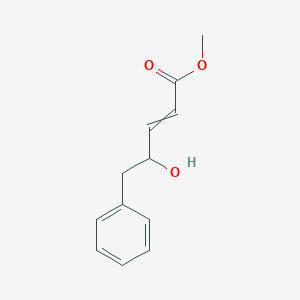
silane](/img/structure/B14409949.png)
